molecular formula C7H9ClN2O2 B3070909 3-(4-chloro-1-methyl-1H-pyrazol-3-yl)propanoic acid CAS No. 1006483-02-8

3-(4-chloro-1-methyl-1H-pyrazol-3-yl)propanoic acid

Cat. No. B3070909
CAS RN: 1006483-02-8
M. Wt: 188.61 g/mol
InChI Key: FJQNUNBQWRUPSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a unique chemical with the linear formula C7H10N2O2 . It’s part of a collection of rare and unique chemicals provided by Sigma-Aldrich to early discovery researchers .


Synthesis Analysis

Pyrazole nucleus, which is a part of this compound, can be synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, and using heterocyclic system .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a linear formula of C7H10N2O2 . The InChI code for this compound is 1S/C7H10N2O2/c1-6-4-8-9(5-6)3-2-7(10)11/h4-5H,2-3H2,1H3,(H,10,11) and the InChI key is YKUGTKGRFAGQNQ-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The molecular weight of “3-(4-chloro-1-methyl-1H-pyrazol-3-yl)propanoic acid” is 154.17 . The compound is a solid . The SMILES string representation of the compound is O=C(O)CCN1N=CC©=C1 .

Scientific Research Applications

Synthesis of Indole Derivatives

Indole derivatives are significant in natural products and drugs . They play a crucial role in cell biology . The compound “3-(4-chloro-1-methyl-1H-pyrazol-3-yl)propanoic acid” could potentially be used in the synthesis of these derivatives. These derivatives have been used for the treatment of cancer cells, microbes, and various types of disorders in the human body .

Anticancer Applications

The compound could potentially be used in the development of anticancer drugs. Indole derivatives, both natural and synthetic, show various biologically vital properties . They have attracted increasing attention in recent years for their potential application in cancer treatment .

Antimicrobial Applications

Indole derivatives have shown potential as biologically active compounds for the treatment of microbial infections . The compound “3-(4-chloro-1-methyl-1H-pyrazol-3-yl)propanoic acid” could be used in the synthesis of these derivatives, potentially leading to new antimicrobial treatments .

Synthesis of Imidazole Containing Compounds

Imidazole is a five-membered heterocyclic moiety that possesses a broad range of chemical and biological properties . The compound “3-(4-chloro-1-methyl-1H-pyrazol-3-yl)propanoic acid” could potentially be used in the synthesis of imidazole containing compounds. These compounds have shown different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Antileishmanial and Antimalarial Applications

The compound could potentially be used in the development of antileishmanial and antimalarial drugs . A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of a compound, which has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .

Cytotoxic Effects Toward Lung Carcinoma

The compound could potentially be used in the development of drugs for the treatment of lung carcinoma . The results proved that all tested chalcones give different cytotoxic effects toward lung carcinoma .

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals. They do not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity .

properties

IUPAC Name

3-(4-chloro-1-methylpyrazol-3-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2O2/c1-10-4-5(8)6(9-10)2-3-7(11)12/h4H,2-3H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJQNUNBQWRUPSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)CCC(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401245970
Record name 4-Chloro-1-methyl-1H-pyrazole-3-propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401245970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-chloro-1-methyl-1H-pyrazol-3-yl)propanoic acid

CAS RN

1006483-02-8
Record name 4-Chloro-1-methyl-1H-pyrazole-3-propanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1006483-02-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-1-methyl-1H-pyrazole-3-propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401245970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-chloro-1-methyl-1H-pyrazol-3-yl)propanoic acid
Reactant of Route 2
Reactant of Route 2
3-(4-chloro-1-methyl-1H-pyrazol-3-yl)propanoic acid
Reactant of Route 3
Reactant of Route 3
3-(4-chloro-1-methyl-1H-pyrazol-3-yl)propanoic acid
Reactant of Route 4
Reactant of Route 4
3-(4-chloro-1-methyl-1H-pyrazol-3-yl)propanoic acid
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
3-(4-chloro-1-methyl-1H-pyrazol-3-yl)propanoic acid
Reactant of Route 6
Reactant of Route 6
3-(4-chloro-1-methyl-1H-pyrazol-3-yl)propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.